![molecular formula C18H20O2 B1327461 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898769-97-6](/img/structure/B1327461.png)
2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone
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Description
“2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C18H20O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “2’,3’-Dimethyl-3-(2-methoxyphenyl)propiophenone” consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C18H20O2/c1-13-7-6-9-16 (14 (13)2)17 (19)12-11-15-8-4-5-10-18 (15)20-3/h4-10H,11-12H2,1-3H3 .Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
- Synthesis of Fluorinated Compounds : 2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone was utilized in synthesizing fluorinated compounds like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester, demonstrating its utility in creating complex fluorinated organic structures (Pimenova et al., 2003).
- Study of Nucleophilic Reactions : The compound was studied in the context of nucleophilic reactions on in situ generated carbocations, providing insights into the behavior of similar organic structures in chemical reactions (Kinoshita et al., 1992).
Applications in Catalysis and Synthesis
- Copper-Catalyzed Reactions : It played a role in copper-catalyzed C-S coupling and C-H functionalization, demonstrating its relevance in complex organic synthesis and catalysis (Xu et al., 2010).
- Semisynthesis of Methoxylated Propiophenones : This compound was used in the semisynthesis of methoxylated propiophenones, showcasing its versatility in organic synthesis (Joshi et al., 2005).
Applications in Polymer Science
- Novel Copolymer Synthesis : It was involved in synthesizing novel electrophilic trisubstituted ethylene monomers and copolymerizing with styrene, indicating its potential in developing new polymer materials (Kharas et al., 2015).
Applications in Spectrophotometry and Material Science
- Spectrophotometric Determination : It's used in the selective spectrophotometric determination of nickel in various materials, highlighting its application in analytical chemistry (Izquierdo & Carrasco, 1984).
- Electron Transfer Processes : The photochemistry of beta-(dimethylamino)propiophenone, a related compound, was examined, providing insights into electron transfer processes in aqueous solvents (Encinas & Scaiano, 1979).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-6-9-16(14(13)2)17(19)12-11-15-8-4-5-10-18(15)20-3/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCQTXNQXSRQTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644178 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-97-6 |
Source
|
Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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